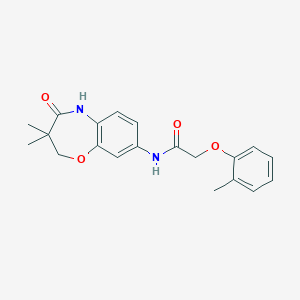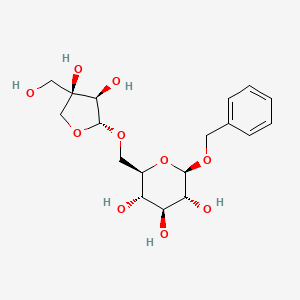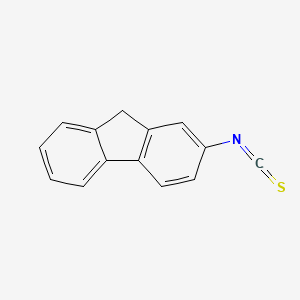![molecular formula C17H14N4OS B2931710 1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1206995-66-5](/img/structure/B2931710.png)
1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are KCa3.1 and KCa2.3 channels in murine carotid endothelium . These channels play a crucial role in regulating the membrane potential and calcium signaling in various cell types, including vascular endothelial cells .
Mode of Action
The compound potentiates the activity of KCa3.1 and KCa2.3 channels . It stimulates these channels in vascular endothelial cells, leading to an increase in acetylcholine-induced endothelium-derived hyperpolarizing factor (EDHF) -mediated vasodilation .
Biochemical Pathways
The activation of KCa3.1 and KCa2.3 channels leads to hyperpolarization of the cell membrane, which in turn opens voltage-gated calcium channels. This results in an influx of calcium ions, triggering various downstream effects such as the release of nitric oxide and prostacyclin, both potent vasodilators .
Pharmacokinetics
Thiazoles, the class of compounds to which this molecule belongs, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The compound’s action on KCa3.1 and KCa2.3 channels leads to increased vasodilation, which can have various effects at the cellular level. For instance, it has been shown to reduce the proliferation of HCT-116 cells when added at a concentration of 5.3 μM . It also triggers apoptosis in these cells at the same concentration .
Analyse Biochimique
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can greatly affect the biological outcomes .
Cellular Effects
1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have effects on various types of cells. For instance, it has been reported to trigger apoptosis in HCT-116 cells at a concentration of 5 μM . It also increases the percentage of cells in the G0/G1 phase in HCT-116 and HCT-8 cell lines at concentrations of 5 μM and 45 μM, respectively .
Molecular Mechanism
It has been reported to potentiate native KCa3.1 and KCa2.3 in murine carotid endothelium .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to reduce HCT-116 cells proliferation when added at time zero at a concentration of 5.3 μM .
Propriétés
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-9-18-21(2)14(10)16(22)20-17-19-13-8-7-11-5-3-4-6-12(11)15(13)23-17/h3-9H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZNXPKAAKZYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4-bromophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2931630.png)

![7-{[(3-fluorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)
![3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2931634.png)


![1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2931640.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2931641.png)

![2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2931645.png)
![2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2931646.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)

